p-Ethylphenylsulfate

Description

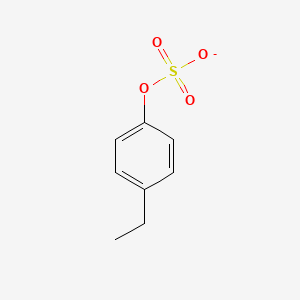

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZGLEPNCRFCEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85734-98-1 | |

| Record name | 4-Ethylphenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085734981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPHENYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9NBX62HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of P Ethylphenylsulfate

Chemical Synthesis Methodologies for Aryl Sulfates

Chemical synthesis provides a foundational approach for the production of aryl sulfates. These methods often involve the reaction of a phenol (B47542) with a sulfating agent, though challenges such as controlling reactivity and ensuring selectivity can arise.

The most common methods for the chemical sulfation of phenols involve the use of sulfur trioxide (SO₃) complexes. nih.govnih.gov SO₃ itself is a highly reactive and difficult-to-handle reagent, but its complexes with amine or amide bases are more stable and easier to use. nih.govchemrxiv.org These complexes moderate the reactivity of SO₃, allowing for more controlled sulfation of hydroxyl groups on aromatic rings. chemrxiv.org

Commonly used sulfur trioxide complexes include:

Sulfur trioxide-pyridine complex (SO₃·pyridine) : Frequently used for the sulfation of various phenols and phenolic acids. mdpi.com

Sulfur trioxide-trimethylamine complex (Me₃N·SO₃) : A versatile reagent for sulfating hydroxyl groups in a variety of molecules, including flavonoids and steroids. nih.gov

Sulfur trioxide-triethylamine complex (SO₃·NEt₃) : Another effective agent used in the synthesis of aryl sulfates. mdpi.com

Despite their effectiveness, these classical methods can present several challenges. They often require a stoichiometric excess of the sulfating agent, can lead to toxic byproducts (e.g., pyridine (B92270) contamination), and may necessitate multiple purification steps to isolate the desired sulfated product. nih.govnih.gov The intrinsic stability of both the reagents and the final sulfated products can also be a concern. nih.gov

| Complex | Common Applications | Advantages | Disadvantages |

|---|---|---|---|

| SO₃·Pyridine | Sulfation of phenols and phenolic acids mdpi.com | Widely available and well-documented | Toxicity of pyridine, purification challenges nih.gov |

| SO₃·Trimethylamine | Sulfation of carbohydrates, flavonoids, steroids nih.gov | Stable and effective reagent | Requires careful handling |

| SO₃·Triethylamine | Synthesis of various aryl sulfates mdpi.com | Good reactivity | Can require excess reagent, potential side reactions |

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting in subsequent steps. wikipedia.org This is particularly relevant in the synthesis of complex molecules where chemoselectivity is required. wikipedia.org For the synthesis of aryl sulfates, protecting groups can be used on the sulfate (B86663) moiety itself to improve stability and facilitate purification.

A notable example is the use of the 2,2,2-trichloroethyl (TCE) group as a protecting group for aryl sulfates. researchgate.net In this strategy, a phenol is reacted with 2,2,2-trichloroethyl sulfurochloridate (Cl₃CCH₂OSO₂Cl) to form a stable, TCE-protected aryl sulfate diester. researchgate.net This protected intermediate is more stable than the final aryl sulfate monoester, allowing it to be carried through subsequent reaction steps. The TCE group can then be selectively removed under mild conditions, such as with zinc (Zn) or palladium on carbon (Pd/C) and ammonium (B1175870) formate, to yield the final aryl sulfate. researchgate.net This approach has been successfully applied to the synthesis of estrone (B1671321) sulfate derivatives that were inaccessible through other methods. researchgate.net

When a phenolic compound contains multiple hydroxyl groups, controlling which position is sulfated—a concept known as regioselectivity—becomes a significant challenge. nih.govresearchgate.net Chemical methods for regioselective sulfation are often difficult and may require complex multi-step strategies involving the protection and deprotection of other hydroxyl groups.

Enzymatic methods, however, offer a powerful solution for achieving high regioselectivity. nih.govresearchgate.net Sulfotransferase (SULT) enzymes, for instance, exhibit strict regioselective patterns in the metabolism of polyphenols like flavonoids. researchgate.net This selectivity is determined by the specific size and shape of the enzyme's binding pocket, which orients the substrate in a way that exposes only one specific hydroxyl group to the catalytic site for sulfation. nih.govresearchgate.net By selecting an appropriate enzyme, it is possible to direct the sulfate group to a desired position on a complex molecule with high precision.

Hydrolysis and Degradation Pathways of Sulfate Esters

The stability of aryl sulfates, such as p-Ethylphenylsulfate, is largely dictated by the cleavage of the sulfate ester bond. This process can occur through uncatalyzed hydrolysis or be significantly accelerated by enzymatic action.

Uncatalyzed Hydrolysis Mechanisms of Aryl Sulfates

In aqueous solution, aryl sulfate monoanions undergo uncatalyzed hydrolysis primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. acs.orgnih.govresearchgate.net This reaction involves the attack of a nucleophile, typically a water molecule, at the sulfur atom of the sulfate group. The aromatic ring of the aryl sulfate acts as a leaving group, and its stability is a key factor in the reaction rate. The conjugation provided by the aromatic ring helps to stabilize the resulting phenoxide ion, making aryl sulfates more susceptible to hydrolysis compared to alkyl sulfates. researchgate.net

The rate of uncatalyzed hydrolysis is generally slow under neutral pH conditions. pnas.org For instance, the uncatalyzed hydrolysis of p-nitrophenyl sulfate (PNPS) in near-neutral water has a rate constant of 1.9 × 10-10 s-1. researchgate.net The reaction is sensitive to the nature of the leaving group, with a Brønsted analysis revealing a significant dependence on the pKa of the departing phenol (βLG = -1.81). acs.orgnih.gov This indicates a substantial development of negative charge on the leaving group in the transition state, which is characteristic of an SN2 reaction.

Enzymatic Hydrolysis by Sulfatases

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in various biological processes, including the mineralization of organic sulfur. scirp.orgresearchgate.net These enzymes significantly enhance the rate of sulfate ester cleavage compared to the uncatalyzed reaction. Arylsulfatases (EC 3.1.6.1) specifically act on aryl sulfates, hydrolyzing them to the corresponding phenol and inorganic sulfate. scirp.orgwikipedia.org

The general reaction catalyzed by an arylsulfatase is: An aryl sulfate + H₂O ⇌ a phenol + sulfate wikipedia.org

The arylsulfatase from the bacterium Pseudomonas aeruginosa has been extensively studied. It is a monomeric protein with an apparent molecular mass of 57 kDa. cncb.ac.cnd-nb.infouni-konstanz.de The synthesis of this enzyme is regulated by the availability of sulfur sources; it is repressed in the presence of sulfate, cysteine, or thiocyanate (B1210189) and derepressed when other sulfur sources are utilized. cncb.ac.cnnih.gov

The enzyme exhibits optimal activity under specific conditions and has a defined affinity for its substrates. A single, sulfate-repressed enzyme with a native isoelectric point of 4.76 has been identified under various growth conditions. d-nb.infouni-konstanz.denih.gov The gene encoding this enzyme, atsA, has been isolated and sequenced, revealing a protein of 534 amino acids. cncb.ac.cnd-nb.info Interestingly, unlike other known arylsulfatases, the P. aeruginosa enzyme lacks a signal peptide, suggesting it is not located in the periplasm or associated with the cell membrane. cncb.ac.cnd-nb.infouni-konstanz.de

Kinetic studies of the P. aeruginosa arylsulfatase-catalyzed hydrolysis of aryl sulfates show a Brønsted relationship (log(Vmax/KM) versus leaving group pKa) with a βLG value of -0.86 ± 0.23. acs.orgnih.govresearchgate.net This value, while consistent with an SN2 mechanism at the sulfur atom, is substantially smaller than that observed for the uncatalyzed reaction, indicating a different transition state stabilization by the enzyme. acs.orgnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Mass | 57 kDa | cncb.ac.cnd-nb.infouni-konstanz.de |

| Optimal Temperature | 57°C | cncb.ac.cnd-nb.infouni-konstanz.de |

| Optimal pH | 8.9 | cncb.ac.cnd-nb.infouni-konstanz.de |

| Km for 4-nitrocatechol (B145892) sulfate | 105 µM | cncb.ac.cnd-nb.infonih.gov |

| Isoelectric Point (pI) | 4.76 | cncb.ac.cnd-nb.infouni-konstanz.de |

Recent advances in the structural characterization of sulfatases have provided significant molecular insight into their function. nih.govfrontiersin.org This detailed understanding of the active site, including key residues involved in substrate binding and catalysis, has opened the door for protein engineering to improve or alter sulfatase activities. nih.govfrontiersin.org By modifying the amino acid sequence, it may be possible to create novel sulfatases with enhanced catalytic efficiency, altered substrate specificity, or improved stability under various reaction conditions. nih.govfrontiersin.org Such engineered biocatalysts could have significant potential in various applications, including the synthesis of fine chemicals and the degradation of environmental pollutants.

Related Chemical Entities and Their Synthetic Relevance

The chemistry of sulfate esters is closely related to that of other sulfur-containing functional groups, which serve as important intermediates in synthetic organic chemistry.

Aryl Fluorosulfates as Reactive Intermediates in Organic Synthesis

Aryl fluorosulfates have emerged as powerful and versatile building blocks in modern organic synthesis. researchgate.netrsc.org They are readily prepared from phenols using sulfuryl fluoride (B91410) (SO₂F₂), a low-cost reagent. researchgate.netrsc.org These compounds have gained significant attention as alternatives to more traditional electrophiles like organic halides and triflates in cross-coupling reactions. researchgate.net

The utility of aryl fluorosulfates stems from their specific reactivity. They serve as excellent partners in an array of transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Furthermore, they are key components in Sulfur Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for rapidly constructing complex molecules. researchgate.netrsc.org Compared to traditional coupling partners, aryl fluorosulfates are often less toxic and more atom-economical, making them an attractive choice for large-scale industrial applications. researchgate.net The development of new methods for their synthesis, such as the ex situ generation of sulfuryl fluoride, has further expanded their accessibility and utility. acs.orgorganic-chemistry.org

Biotransformation and Enzymatic Pathways Involving P Ethylphenylsulfate

Microbial Precursors and Their Metabolic Pathways

The journey to p-ethylphenylsulfate begins with the metabolic activity of the gut microbiota on dietary components, specifically the aromatic amino acids tyrosine and phenylalanine.

Microbial Degradation of Aromatic Amino Acids (Tyrosine, Phenylalanine) to Phenols

Certain gut microbes catabolize the aromatic amino acids tyrosine and phenylalanine, leading to the production of p-ethylphenol. frontiersin.orgnih.gov This process is a part of the broader microbial fermentation of amino acids that occurs in the gut. frontiersin.org The primary precursor for p-ethylphenol is tyrosine, though phenylalanine can also contribute. frontiersin.orgresearchgate.net The metabolic pathways can be either reductive or oxidative. frontiersin.org One key pathway involves the conversion of tyrosine to p-coumaric acid. nih.gov Another route proceeds through the formation of 4-hydroxyphenylpropionic acid (4-HPPA) from tyrosine. frontiersin.org Phenylalanine can be metabolized similarly or can first be converted to tyrosine. researchgate.net This microbial degradation is a significant source of phenolic compounds in the body. frontiersin.org

Identification of Microbial Species Involved in p-Ethylphenol Formation

Several bacterial species residing in the gut have been identified as key players in the production of p-ethylphenol and its precursors. These include species from the genera Clostridium, Bacteroides, and Lactobacillus. frontiersin.org

Clostridium species : Members of the genus Clostridium are known to be involved in the fermentation of tyrosine and phenylalanine, contributing to the pool of phenolic precursors for p-ethylphenol. frontiersin.orgfrontiersin.org

Bacteroides ovatus : This species is capable of converting tyrosine into p-coumaric acid, a crucial intermediate in one of the pathways leading to p-ethylphenol. nih.gov Genetically engineered B. ovatus with a deficiency in producing p-coumaric acid has been used in studies to modulate p-ethylphenol production. google.com

Lactobacillus plantarum : This bacterium plays a subsequent role by taking up p-coumaric acid, produced by other bacteria like B. ovatus, and converting it into p-ethylphenol. frontiersin.orgnih.govasm.org It is also capable of producing ethylphenols from the reduction of vinylphenols. asm.orgnih.govscispace.com The ability to produce ethylphenols has been observed in all species belonging to the L. plantarum group. asm.org

Enzymatic Transformations within Microbial Pathways

The microbial conversion of aromatic amino acids to p-ethylphenol is driven by a series of specific enzymatic reactions.

Hydroxycinnamate Reductases : In some pathways, hydroxycinnamate reductases are involved. For instance, Lactobacillus plantarum possesses a heterodimeric NADH-dependent coumarate reductase that acts on the carbon-carbon double bond of hydroxycinnamic acids. nih.gov The expression of the genes encoding these reductases, hcrA and hcrB, is necessary for this activity. nih.govmdpi.com

Vinylphenol Reductase Protein (VprA) : A key enzyme in the final step of p-ethylphenol production in some microbes is vinylphenol reductase (VprA). frontiersin.orgnih.gov This enzyme catalyzes the reduction of vinylphenols, such as p-vinylphenol, to their corresponding ethylphenols, like p-ethylphenol. asm.orgmdpi.comuniprot.org In Lactobacillus plantarum, the gene vprA (formerly lp_3125) encodes this reductase. asm.orgnih.gov The enzyme is NADH-dependent and can act on various vinylphenols, including 4-vinylphenol, 4-vinylcatechol, and 4-vinylguaiacol. asm.orguniprot.orgoup.com The production of p-ethylphenol is often limited by the preceding decarboxylation step that forms the vinylphenol substrate. mdpi.com While the ability to decarboxylate hydroxycinnamic acids is present in various microbes, the subsequent reduction by VprA is less common. nih.govmdpi.com

Host Enzymatic Sulfation of p-Ethylphenol to this compound

Once p-ethylphenol is produced by the gut microbiota and absorbed into the host's bloodstream, it undergoes a final transformation, primarily in the liver. researchgate.netnih.gov This process, known as sulfation, converts the microbially-derived p-ethylphenol into this compound. nih.govresearchgate.net

Role of Sulfotransferase (SULT) Enzymes in this compound Formation

The sulfation of p-ethylphenol is catalyzed by a family of phase II metabolizing enzymes called sulfotransferases (SULTs). researchgate.netuniprot.org These enzymes transfer a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of p-ethylphenol. uniprot.orgmdpi.comdntb.gov.ua This conjugation reaction increases the water solubility of the compound, facilitating its excretion. uniprot.orgoup.com The SULT1A subfamily, particularly SULT1A1, has been identified as the primary enzyme responsible for the sulfation of p-ethylphenol in the host. nih.govuniprot.org

SULT1A1 and SULT1A3 are two closely related isoforms, sharing over 93% amino acid identity, yet they exhibit distinct substrate preferences. mdpi.comdntb.gov.uaacs.org

SULT1A1 : This is the most abundant SULT isoform in the human liver and demonstrates broad substrate specificity for small, simple phenolic compounds. mdpi.comdntb.gov.uanih.gov Its preferred substrates include p-nitrophenol and it is known to sulfate (B86663) p-ethylphenol. oup.comacs.orgresearchgate.net

SULT1A3 : In contrast, SULT1A3 shows a high affinity for monoamine neurotransmitters like dopamine. mdpi.comdntb.gov.uaacs.org While it can sulfate some phenolic compounds, its efficiency is much lower compared to SULT1A1 for these substrates. acs.org

Kinetic studies have highlighted these differences. For instance, the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), varies significantly between the two enzymes for different substrates. Mutagenesis studies have revealed that a single amino acid at position 146 is crucial in determining the substrate specificity of SULT1A1 (Alanine) and SULT1A3 (Glutamic acid). acs.org Swapping this residue between the two enzymes can make SULT1A1 more like SULT1A3 and vice versa in terms of their affinity for phenolic and monoamine substrates. acs.org

Table 1: Kinetic Parameters of Human SULT1A1 and SULT1A3 with Model Substrates

This table presents the apparent Michaelis-Menten constants (Km) for the sulfation of model substrates by human SULT1A1 and SULT1A3 enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Apparent Km (µM) |

| SULT1A1 | p-Nitrophenol | 0.58 ± 0.04 researchgate.net |

| SULT1A3 | Dopamine | 11.3 ± 1.3 researchgate.net |

| SULT1A3 | p-Nitrophenol | > 2000 |

Data for SULT1A3 with p-Nitrophenol from qualitative descriptions indicating very low affinity.

Sulfation in Different Biological Compartments (e.g., Liver, Intestine)

Sulfation of p-ethylphenol is not confined to a single organ. While the liver is a primary site for metabolic transformations, the intestine also plays a significant role. acs.orgnih.gov SULT enzymes are expressed in various tissues, including the liver, gastrointestinal tract, kidney, and brain. acs.orgnih.gov

In humans, SULT1A1 and SULT1B1 are found in both the liver and the colon. nih.govfu-berlin.de Notably, the abundance of these enzymes is higher in the colon compared to the liver. nih.gov This suggests that significant sulfation of gut-derived metabolites like 4-ethylphenol (B45693) can occur during their absorption across the intestinal epithelium. acs.orgnih.gov In mice, SULT1A1 is found in roughly equal abundance in the colon and the liver. nih.gov Studies using mouse tissue have shown that sulfation of 4-ethylphenol is highest in liver tissue, followed closely by colon tissue. nih.gov This dual-site metabolism underscores the efficiency of the host system in rapidly converting potentially harmful phenolic compounds into their more easily excretable sulfated forms.

Comparative Studies of Sulfation across Non-Human Species

The metabolism of phenolic compounds, including 4-ethylphenol, exhibits species-specific differences. In vitro studies using liver and lung microsomes have compared the metabolism of ethylbenzene (B125841) (a precursor that can be metabolized to 4-ethylphenol) across mice, rats, and humans. oup.com These studies revealed that mouse liver microsomes were more than twice as active as rat microsomes in metabolizing ethylbenzene, while human liver microsome activity was similar to that of rats. europa.eu The formation of 4-ethylphenol itself was very low in these microsomal systems, but subsequent metabolism of 4-ethylphenol to ethylcatechol showed that mouse liver was more active than human and rat liver. oup.com

Other species also actively sulfate phenolic compounds. In dogs, several SULT enzymes have been cloned and characterized, including cSULT1A1, which is highly similar to its human counterpart in substrate specificity. researchgate.net Studies have shown that sulfation is a predominant conjugation pathway in the dog intestine. researchgate.net In cattle, 4-ethylphenol has been identified as a distinctive metabolic marker in both urine and fat, particularly in animals fed maize-based diets. tandfonline.com Furthermore, the UniProt database entry for the bovine (Bos taurus) SULT1B1 enzyme explicitly lists 4-ethylphenol as a substrate, confirming its enzymatic transformation in this species. uniprot.org

Table 1: Comparative Metabolism of 4-Ethylphenol Precursors and Related Compounds in Different Species

| Species | Key Findings | Reference(s) |

|---|---|---|

| Mouse | Higher activity in liver and lung microsomes for ethylbenzene metabolism compared to rats and humans. Active sulfation of 4-ethylphenol in liver and colon tissue. | europa.euoup.comnih.gov |

| Rat | Lower liver microsomal activity for ethylbenzene metabolism compared to mice. Administration of 4-ethylphenol leads to mortality and behavioral changes. | europa.euoup.commedchemexpress.com |

| Dog | Sulfation is a predominant pathway in the intestine. cSULT1A1 is very similar to human SULT1A1. | researchgate.net |

| Cattle | 4-Ethylphenol is a metabolic marker in urine and fat, especially on maize-based diets. SULT1B1 sulfates 4-ethylphenol. | tandfonline.comuniprot.org |

| Pig | Liver microsomes show selective oxidation of related ethylphenyl compounds at the benzylic position. | nih.gov |

Interaction with Other Host Biotransformation Pathways

Glucuronidation of Phenolic Compounds in Relation to Sulfation

Sulfation is not the only Phase II pathway for phenolic compounds; glucuronidation is a parallel and sometimes competing process. nih.gov Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This also increases the water solubility of the compound. researchgate.net

For many phenols, both sulfation and glucuronidation occur, but the relative importance of each pathway depends on the specific substrate and its concentration. Sulfation is generally a high-affinity, low-capacity system, while glucuronidation is a low-affinity, high-capacity system. This means that at low substrate concentrations, sulfation often predominates, whereas at higher concentrations, glucuronidation becomes more significant.

In the case of 4-ethylphenol, sulfation appears to be the dominant metabolic pathway in humans. Studies have shown that the glucuronidated conjugate, 4-ethylphenol-glucuronide, is present in healthy individuals at a concentration that is only about 10% of that of this compound. nih.govfrontiersin.org Research using expressed human UGT enzymes has identified UGT1A6 and UGT1A9 as being capable of glucuronidating simple phenols, and specific studies have demonstrated that phenols with large 4-substituents can inhibit the glucuronidation of 4-ethylphenol, confirming it as a substrate for this pathway. nih.govresearchgate.net

Table 2: Comparison of Sulfation and Glucuronidation of 4-Ethylphenol

| Pathway | Key Enzymes | Characteristics | Relative Abundance of Conjugate | Reference(s) |

|---|---|---|---|---|

| Sulfation | SULT1A1, SULT1B1 | High-affinity, low-capacity pathway. Predominant at low substrate concentrations. | Major metabolite (approx. 90%) | oup.comnih.govfrontiersin.org |

| Glucuronidation | UGT1A6, UGT1A9 | Low-affinity, high-capacity pathway. Becomes more significant at higher substrate concentrations. | Minor metabolite (approx. 10%) | nih.govfrontiersin.orgnih.govresearchgate.net |

In Vitro and Animal Model Studies of this compound Biotransformation

The biotransformation of 4-ethylphenol to this compound has been investigated in various experimental systems. In vitro models, such as liver microsomes and cytosols, have been crucial for identifying the enzymes involved and comparing metabolic activities across species. oup.comnih.govnih.gov For instance, incubations of 4-ethylphenol with liver microsomes from rats, mice, and humans have been used to study its oxidative metabolism, a prerequisite for certain conjugation reactions. oup.comnih.gov Studies with rat and pig liver microsomes analyzed the metabolism of related synthetic compounds, showing highly selective oxidation at the benzylic positions of the ethylphenyl group. nih.gov

Animal models have provided essential in vivo data. In germ-free mice colonized with bacteria engineered to produce high levels of 4-ethylphenol, the compound was undetectable in the serum, while this compound was abundant, demonstrating rapid and efficient host sulfation. nih.gov Administration of 4-ethylphenol to rats has been shown to cause adverse effects, highlighting the importance of its detoxification via sulfation. medchemexpress.com Studies in cattle have linked dietary composition to the urinary excretion of this compound. tandfonline.com These animal studies confirm that 4-ethylphenol, whether from microbial origin in the gut or administered externally, is rapidly converted by the host into this compound. nih.govnih.gov

Advanced Analytical Methodologies for P Ethylphenylsulfate Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of p-ethylphenylsulfate, enabling its separation from a myriad of other compounds present in biological samples. The choice of technique is dictated by the specific requirements of the analysis, such as the need for high-throughput quantification or the resolution of structurally similar conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound in biological fluids. rsc.orgmdpi.com This powerful technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.orgplos.org

In a typical LC-MS/MS workflow, the analyte is first separated from the sample matrix on a chromatographic column, most commonly a reversed-phase C18 column. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). mdpi.comnih.gov The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented through collision-induced dissociation, and specific product ions are monitored in the second quadrupole. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. plos.org The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. researchgate.net

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | >0.99 | plos.org |

| Lower Limit of Quantification (LLOQ) | ng/mL range | plos.org |

| Intra-day Precision (%CV) | <15% | plos.org |

| Inter-day Precision (%CV) | <15% | plos.org |

| Accuracy (% bias) | 85-115% | plos.org |

Ion-Pair High-Performance Liquid Chromatography (HPLC) for Conjugate Separation

Ion-pair HPLC is a valuable technique for the separation of charged analytes like this compound and other conjugated metabolites on reversed-phase columns. nih.govwaters.com This method involves the addition of an ion-pairing reagent to the mobile phase. nih.govchromatographyonline.com The ion-pairing reagent, typically a quaternary ammonium (B1175870) salt for an anionic analyte like a sulfate (B86663) ester, forms a neutral ion pair with the charged analyte. This neutral complex exhibits increased retention on the nonpolar stationary phase, allowing for its separation from other sample components. nih.govchromatographyonline.com By adjusting the concentration and type of the ion-pairing reagent, as well as the mobile phase composition, the retention and resolution of different conjugates can be effectively controlled. nih.gov This technique is particularly useful for separating sulfate conjugates from other related metabolites, such as glucuronide conjugates. nih.gov

| Component | Example | Purpose | Reference |

| Analyte | This compound | Target molecule for separation | N/A |

| Stationary Phase | Reversed-phase C18 | Provides a nonpolar surface for interaction | nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water with buffer | Elutes components from the column | researchgate.net |

| Ion-Pairing Reagent | Tetrabutylammonium bromide | Forms a neutral complex with the analyte | nih.gov |

Ion-Exchange Chromatography for Sulfate Esters

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. nih.gov For the analysis of sulfate esters like this compound, anion-exchange chromatography is employed. nih.govresearchgate.net In this method, the stationary phase consists of a solid support with covalently attached positively charged functional groups. When a sample containing this compound is introduced, the negatively charged sulfate group of the molecule interacts with the positively charged stationary phase. nih.gov Elution is then achieved by changing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interaction and releases the bound analyte. nih.gov IEC is recognized for its high precision, specificity, and sensitivity in the analysis of inorganic and organic anions, making it a suitable method for the quantification of sulfate esters in various clinical samples. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in biological matrices often involves dealing with highly complex mixtures. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for such analyses. nih.govasdlib.orgnih.gov The most prominent example in this context is LC-MS, as detailed earlier. nih.gov The coupling of chromatography with mass spectrometry leverages the strengths of both techniques: chromatography provides the physical separation of components in a mixture, while mass spectrometry offers detailed structural information and sensitive detection. nih.govasdlib.org This combination is crucial for differentiating this compound from isomers and other structurally related compounds that may be present in the sample, ensuring unequivocal identification and quantification. asdlib.org Other hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS), can also be used, although they may require derivatization of the non-volatile sulfate ester prior to analysis. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound. The primary goal is to remove interfering substances from the biological matrix, such as proteins and lipids, which can suppress the instrument's signal and compromise the integrity of the analytical column.

Protein Precipitation and Ultrafiltration for Matrix Cleanup

Protein precipitation is a widely used and straightforward method for removing the bulk of proteins from plasma or serum samples. mdpi.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. researchgate.net The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing this compound and other small molecules is collected for analysis. researchgate.net

Ultrafiltration is another technique used for matrix cleanup. This method employs a semipermeable membrane with a specific molecular weight cutoff to separate high-molecular-weight proteins from low-molecular-weight analytes like this compound. The sample is forced through the membrane, typically by centrifugation, and the protein-free ultrafiltrate is collected. Both protein precipitation and ultrafiltration are effective in reducing matrix effects and are commonly employed as sample preparation steps prior to LC-MS/MS analysis. researchgate.net

| Technique | Principle | Advantage | Common Application |

| Protein Precipitation | Solubilty reduction of proteins using an organic solvent. | Simple, fast, and effective for high-throughput analysis. | Pre-treatment of plasma/serum for LC-MS/MS. |

| Ultrafiltration | Size exclusion using a semipermeable membrane. | Provides a very clean extract, free of macromolecules. | Preparation of samples for free (unbound) analyte quantification. |

Spectroscopic and Electrochemical Detection Methods

Beyond basic identification, advanced detection methods provide deeper insights into the structural characteristics of this compound and enable its rapid and sensitive quantification.

Advanced spectroscopic techniques are employed to study the structural properties of this compound and its interactions with biological macromolecules. unizar-csic.es These methods go beyond simple detection to provide detailed molecular information.

In a study investigating the interaction between this compound and bovine serum albumin (BSA), several spectroscopic techniques were utilized researchgate.netplos.org:

Fluorescence Spectroscopy was used to demonstrate that this compound binds to BSA, causing a quenching of the protein's intrinsic tryptophan fluorescence. researchgate.netplos.org

Synchronous Fluorescence and Circular Dichroism (CD) Spectroscopy revealed that this binding interaction induces conformational changes in the secondary structure of the BSA molecule. researchgate.netplos.org

Fourier-transform infrared (FT-IR) spectroscopy further confirmed these structural alterations, providing evidence of the formation of a stable this compound-BSA complex. researchgate.net

Table 2: Spectroscopic Techniques for Characterizing this compound Interactions

| Technique | Finding | Reference |

| Fluorescence Spectroscopy | Confirmed binding to Bovine Serum Albumin (BSA) via fluorescence quenching. | researchgate.netplos.org |

| Circular Dichroism (CD) | Demonstrated changes in the secondary structure of BSA upon binding. | researchgate.netplos.org |

| FT-IR Spectroscopy | Provided evidence for the formation of a stable this compound-BSA complex. | researchgate.net |

The development of electrochemical sensors offers a promising avenue for the rapid, sensitive, and cost-effective detection of this compound. mdpi.com Recently, a novel electrochemical sensor was specifically designed for this purpose. nih.gov

The sensor was constructed using a screen-printed carbon electrode modified with a nanocomposite material. nih.gov This material consisted of molybdenum disulfide (MoS₂) nanosheets and a molecularly imprinted biopolymer (MIBP) made of polydopamine. nih.gov The molecular imprinting process creates specific cavities within the polymer that are complementary in shape and functionality to the this compound molecule, ensuring high selectivity. researchgate.net

Detection was performed using differential pulse voltammetry (DPV), an electrochemical technique that measures the current response to a series of voltage pulses. nih.gov The performance of the sensor was validated by comparing its results with those obtained from ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS), showing good correlation. nih.gov

Table 3: Performance Characteristics of a this compound Electrochemical Sensor

| Parameter | Value | Reference |

| Detection Method | Differential Pulse Voltammetry (DPV) | nih.gov |

| Linear Range | 1 - 2200 ng/mL | nih.gov |

| Limit of Detection (LOD) | 30 ng/mL | nih.gov |

| Sensitivity | 0.012 μA/ng mL/cm² | nih.gov |

Metabolomics and Bioanalytical Approaches

Metabolomics and validated quantitative methods are essential for understanding the role of this compound in biological systems and for its reliable measurement in clinical and research settings.

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a direct functional readout of physiological state. cd-genomics.com Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone technology in this field due to its high sensitivity, broad coverage, and ability to identify and quantify a vast array of compounds. frontiersin.org

MS-based metabolomics has been instrumental in studying the co-metabolism between the gut microbiota and the human host. diva-portal.org These approaches have successfully profiled metabolites in human urine and fecal samples, identifying this compound as one of many sulfated compounds derived from microbial activity. diva-portal.orgrsc.org A novel strategy combines enzymatic pre-treatment using a sulfatase with MS analysis. diva-portal.orgdiva-portal.org This enzymatic step selectively hydrolyzes O-sulfated metabolites, allowing for their targeted investigation and leading to the identification of a significantly higher number of sulfated compounds than are currently reported in databases like the Human Metabolome Database (HMDB). diva-portal.org

For this compound measurements to be reliable for clinical diagnostics or pharmacokinetic studies, the analytical method must be rigorously validated. globalresearchonline.netau.dk Bioanalytical method validation is the process of demonstrating that a quantitative method is suitable and reproducible for its intended use. ajpsonline.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of several uremic toxins, including this compound. nih.gov To achieve adequate separation of these diverse compounds, the method employed a specialized tri-modal mixed-mode column that combines reversed-phase, cation-exchange, and anion-exchange properties, providing retention and peak resolution that would be unattainable with a single-mode column. nih.gov

The validation process assesses several key parameters to ensure the method's performance fda.gov:

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of agreement among a series of measurements from the same sample, assessed as intra-assay (within a single run) and inter-assay (between different runs).

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ajpsonline.com

Table 4: Standard Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy (Mean) | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response |

| Calibration Curve | Correlation coefficient (r²) should be ≥0.99 |

| Source: Based on general guidelines for bioanalytical method validation. globalresearchonline.netfda.gov |

Stable Isotope Labeling for Mechanistic Studies

Stable isotope labeling is a powerful technique in metabolic research, offering a window into the dynamic processes of compound formation, transformation, and turnover within a biological system. nih.gov By introducing molecules enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the metabolic fate of specific atoms and molecules. nih.gov This approach provides unparalleled insights into reaction mechanisms and metabolic pathways that cannot be obtained from simple concentration measurements alone. nih.gov

In the context of this compound research, stable isotope labeling is instrumental in elucidating its biosynthetic origins and subsequent metabolic transformations. While direct studies employing isotopically labeled this compound are not extensively documented in publicly available research, the use of labeled precursors has been pivotal in understanding its formation from dietary components and gut microbial activity.

Tracing Biosynthetic Pathways with Labeled Precursors

The formation of this compound is a multi-step process that begins with the microbial metabolism of aromatic amino acids, primarily tyrosine and phenylalanine, in the gut. frontiersin.orgplos.org Stable isotope tracing studies have been fundamental in confirming these biosynthetic routes. For instance, by administering ¹³C-labeled tyrosine to animal models, researchers can track the incorporation of the ¹³C label into microbially produced intermediates and subsequently into p-ethylphenol. researchgate.net Following absorption, this labeled p-ethylphenol undergoes sulfation in the host's liver, leading to the formation of ¹³C-labeled this compound, which can be detected in circulation and urine. plos.org

These tracing experiments provide definitive evidence for the metabolic connections between dietary amino acids and the production of uremic toxins like this compound. The general principle involves the administration of a labeled precursor and subsequent analysis of the isotopic enrichment in the downstream metabolites using techniques like mass spectrometry.

Key Mechanistic Insights from Precursor Labeling Studies:

Confirmation of Origin: Use of labeled tyrosine or phenylalanine confirms that these amino acids are the primary precursors for 4-ethylphenol (B45693), the direct precursor to this compound. frontiersin.orgresearchgate.net

Identification of Intermediates: Labeled intermediates, such as p-coumaric acid and p-vinylphenol, can be identified, helping to map the specific enzymatic reactions carried out by the gut microbiota. frontiersin.org

Quantification of Metabolic Flux: By measuring the rate of label incorporation, it is possible to estimate the flux through these metabolic pathways, providing a quantitative measure of the rate of this compound production.

Potential for Labeled this compound in Mechanistic Research

The synthesis of isotopically labeled this compound, for instance, deuterated or ¹³C-labeled versions, would open up new avenues for direct investigation of its metabolic fate and mechanism of action. A deuterated version of its precursor, 4-ethylphenol (4-Ethylphenol-d₁₀), is commercially available, indicating the feasibility of producing labeled analogs for research. medchemexpress.com

Administering labeled this compound would allow researchers to:

Determine Metabolic Turnover: Directly measure the half-life and clearance rates of this compound in various biological compartments, such as plasma and tissues.

Identify Novel Metabolites: Trace the label to identify any further metabolic products of this compound, which are currently unknown.

Investigate Protein Binding and Transport: Labeled this compound could be used in binding assays to characterize its interaction with plasma proteins like albumin and to study its transport across cellular membranes.

Illustrative Data from Stable Isotope Tracing Studies

While specific turnover data for this compound from direct labeling studies is limited, data from related microbial metabolites studied with stable isotopes can illustrate the type of information that can be obtained. The following table presents hypothetical, yet representative, data on the metabolic turnover of gut-derived phenolic compounds, as could be determined using stable isotope labeling techniques.

Environmental Occurrence, Fate, and Ecological Interactions of P Ethylphenylsulfate

Environmental Distribution and Sources

The presence of p-Ethylphenylsulfate in the environment is intrinsically linked to the discharge of treated and untreated wastewater. As a product of gut microbial metabolism of aromatic amino acids like tyrosine and phenylalanine, its primary entry point into the environment is through sewage systems. plos.org

While direct, extensive monitoring data for this compound in river and surface waters remains limited in publicly available research, its detection is anticipated in aquatic environments receiving wastewater treatment plant (WWTP) effluents. The discharge of WWTP effluent can significantly increase the concentration of various micropollutants in receiving rivers. mdpi.com The fate of such compounds in aquatic systems is governed by interactions with sediments and biota. purdue.edu The presence of other emerging contaminants in these environments underscores the potential for this compound to be similarly distributed. mdpi.com For instance, studies on other micropollutants have shown their presence in both the aqueous phase and suspended matter of rivers. mdpi.com

Wastewater treatment plants are recognized as significant conduits for a wide array of micropollutants into the environment. researchgate.net Research indicates that many of these compounds can accumulate in sewage sludge through sorption onto suspended solids. researchgate.net Consequently, this compound is expected to be present in both the liquid effluent and the solid sludge produced by WWTPs.

Sediments in aquatic environments often act as a sink and a long-term source for pollutants discharged from WWTPs. purdue.edu Studies have shown that micropollutant concentrations in river sediments can increase downstream from a WWTP discharge point. mdpi.comnih.gov This accumulation is a critical factor in the environmental persistence of these compounds. The dissipation half-lives of micropollutants in sediment-water systems can be highly variable, ranging from days to hundreds of days, and are influenced by the sediment's bacterial community composition. nih.gov

Table 1: Potential Environmental Distribution of this compound

| Environmental Compartment | Expected Presence | Influencing Factors |

| River Water | Likely, especially downstream of WWTPs | Effluent discharge rate, river flow, degradation rates |

| Surface Water | Possible, depending on proximity to sources | Wastewater inputs, hydrological conditions |

| Wastewater Effluent | High | Human population density, diet, efficiency of WWTP removal processes |

| Sediments | High potential for accumulation | Sorption properties of the compound, sediment composition, microbial activity |

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Microbial and photochemical pathways are the primary mechanisms expected to break down this compound in aquatic and terrestrial systems.

Microbial degradation is a key process in the removal of organic pollutants from the environment. agriscigroup.usmdpi.com Bacteria and fungi possess diverse enzymatic pathways capable of breaking down complex organic molecules. frontiersin.org The bioremediation potential for compounds like this compound lies in the ability of indigenous microbial communities to use them as a source of carbon and energy. nih.gov

The structure of this compound, containing a sulfate (B86663) group and an aromatic ring, suggests that its microbial degradation would likely involve initial hydrolysis of the sulfate ester bond, followed by cleavage of the aromatic ring. This process is common in the degradation of similar aromatic compounds. frontiersin.org The efficiency of this degradation can be influenced by the presence of specific microbial strains known for degrading contaminants, such as those from the genera Pseudomonas, Rhodococcus, and Sphingobacterium. nih.govfrontiersin.orgnih.gov Bioaugmentation, the process of adding specific pollutant-degrading microorganisms to a contaminated site, could potentially enhance the removal of this compound. agriscigroup.us

Table 2: Key Microbial Genera in Bioremediation

| Microbial Genus | Relevance to Degradation |

| Pseudomonas | Known for degrading a wide range of aromatic hydrocarbons. nih.govfrontiersin.org |

| Rhodococcus | Capable of oxidative dehalogenation and degradation of various organic pollutants. mdpi.com |

| Sphingobacterium | Implicated in the degradation of complex organic compounds like penicillin. nih.gov |

| Hyphomicrobium | Associated with the dissipation of micropollutants in river sediments. nih.gov |

| Novosphingobium | Known degraders of contaminants found in sediment incubations. nih.gov |

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for organic compounds in sunlit surface waters. The rate and mechanism of photodegradation depend on the compound's chemical structure and the presence of photosensitizing agents in the water, such as dissolved organic matter. While specific studies on the photodegradation of this compound are not widely available, the aromatic ring in its structure suggests it could be susceptible to direct or indirect photolysis. This process could lead to the formation of various transformation products.

The stability and persistence of this compound in the environment are governed by a combination of physical, chemical, and biological factors. cellnatsci.com These include:

Temperature: Generally, higher temperatures increase the rate of both microbial degradation and chemical reactions.

pH: The pH of the water and sediment can affect the chemical form of the compound and the activity of microbial enzymes.

Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) is a critical determinant of microbial metabolic pathways. nih.gov Aerobic degradation is often faster for many organic pollutants. frontiersin.org

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can limit or stimulate microbial activity and thus the rate of bioremediation. agriscigroup.us

Microbial Community Composition: The types and abundance of microorganisms present in a specific environment are fundamental to its degradation potential. nih.govfrontiersin.org The gut microbiota itself is influenced by numerous environmental factors, including diet and pollutants, which can, in turn, affect the initial production of metabolites like this compound. cellnatsci.combiorxiv.orgfrontiersin.org

Role of this compound and Related Sulfated Phenolics in Ecological Systems

While this compound is primarily recognized as a product of gut microbiome metabolism in mammals, its chemical structure places it within the broader class of sulfated phenolic compounds. diva-portal.orgresearchgate.netbiorxiv.org This class of molecules is significant in various ecological contexts, particularly in marine environments where sulfation is considered a key ecological adaptation. uib.no The study of related sulfated phenolics in marine ecosystems provides insight into the potential ecological roles such structures can play, from chemical defense to nutrient cycling. The presence of a sulfate group significantly increases the hydrophilicity and solubility of phenolic compounds, which can influence their bioavailability and function in aqueous environments. uib.no

Sulfated Phenolic Acids as Natural Compounds in Marine Plants

Sulfated phenolic compounds are naturally occurring secondary metabolites in a variety of marine plants. researchgate.net Seagrasses, in particular, are a rich source of these molecules, including simple sulfated phenolic acids and more complex sulfated flavonoids. researchgate.netnih.gov The occurrence of these compounds is believed to be an ecological adaptation to the marine environment. uib.no

The eelgrass Zostera marina is a well-studied example, known to produce a number of phenolic acids and their derivatives, including the notable antifouling agent zosteric acid (p-sulfoxy cinnamic acid). nih.govgoogle.com Researchers have also identified other sulfated phenolics in marine algae and plants. For instance, a study of the brown algae Laminaria hyperborea identified seven phenolic acids, three of which were sulfated. uib.no Untargeted metabolomics has led to the discovery of several sulfated phenolic acids in various plant species, including marine ones. researchgate.net Compounds such as 4-(sulfooxy)benzoic acid and 4-(sulfooxy)phenylacetic acid have been confirmed in members of the Dasycladaceae family of green algae. db-thueringen.de The sulfation of these compounds is thought to play a role in plant growth regulation and the inactivation of toxic products. uib.no

Table 1: Examples of Sulfated Phenolic Acids in Marine Plants

| Compound Name | Plant Source(s) | Reference(s) |

|---|---|---|

| Zosteric Acid (p-Sulfoxy Cinnamic Acid) | Zostera marina (Eelgrass) | google.com, nih.gov, researchgate.net |

| 4-(sulfooxy)benzoic acid | Dasycladaceae (Green Algae) | db-thueringen.de |

| 4-(sulfooxy)phenylacetic acid | Dasycladaceae (Green Algae) | db-thueringen.de |

| Sulfated Phenolic Acids (unspecified) | Laminaria hyperborea (Brown Algae) | uib.no |

| Sulfated Flavonoids | Zostera genus (Seagrass) | researchgate.net |

Ecological Functions of Sulfated Compounds (e.g., Antifouling Properties)

A primary ecological function attributed to sulfated phenolic compounds in marine organisms is chemical defense, most notably through antifouling activity. rsc.org Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a major challenge for marine organisms and submerged structures. Sulfated phenolics have emerged as a non-toxic alternative to harmful, metal-based antifouling agents. rsc.orgnih.gov

The mechanism of action often involves inhibiting the settlement of bacteria and the larval forms of invertebrates. e-algae.org Zosteric acid, isolated from eelgrass, has demonstrated significant antifouling properties by inhibiting bacterial attachment and the settlement of barnacle larvae. google.come-algae.org Research suggests that the sulfate ester group is crucial for this antifouling effect. google.com Laboratory synthesis of other sulfated phenolic acids, such as benzoic acid sulfate and vanillic acid sulfate, showed similar antifouling activity, reinforcing the importance of the sulfate group. google.com

Studies have explored the synthesis of nature-inspired sulfated polyphenols to develop new, non-toxic antifouling agents. nih.gov These synthetic compounds have been tested for their ability to prevent the settlement of mussels (Mytilus galloprovincialis) and inhibit the growth of biofilm-forming bacteria. nih.govresearchgate.net The results indicate that sulfation is directly associated with the observed bioactivity. nih.gov For example, gallic acid persulfate showed promising anti-settlement activity against mussel post-larvae. nih.gov This defensive role is crucial for the survival of marine plants, potentially protecting them from microbial infections and grazing. google.com

Table 2: Research Findings on Antifouling Activity of Sulfated Compounds

| Compound | Test Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Zosteric Acid | Acinetobacter sp. (bacteria), Balanus amphitrite (barnacle) | Inhibited settlement of bacteria and larval forms. | e-algae.org |

| Rutin Persulfate | Mytilus galloprovincialis (mussel), Vibrio harveyi (bacteria) | Inhibited mussel settlement and bacterial growth. | nih.gov |

| Gallic Acid Persulfate | Mytilus galloprovincialis (mussel) | Potent anti-settlement activity (EC50 = 8.95 µg/mL). | nih.gov |

| 3,6-bis(β-D-glucopyranosyl) xanthone (B1684191) persulfate | Mytilus galloprovincialis (mussel) | Bioactive against the settlement of plantigrades. | nih.gov |

| Synthetic Sulfated Polymers | Marine Mussels | Can prevent mussels from attaching to surfaces. | rsc.org |

Theoretical and Computational Chemistry of P Ethylphenylsulfate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule like p-ethylphenylsulfate interacts with macromolecules such as proteins and enzymes.

Prediction of Binding Interactions with Enzymes and Proteins (e.g., Sulfotransferases, Serum Albumin)

The biosynthesis of this compound involves the sulfation of 4-ethylphenol (B45693), a reaction catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1/2, which are present in organs like the liver, kidney, and brain. nih.govplos.org Sulfation increases the polarity of 4-ethylphenol, making it more water-soluble for excretion. plos.org

Once in circulation, this compound binds to serum albumin. plos.org Molecular docking studies have been employed to investigate this interaction. For instance, a study on the interaction between this compound (also referred to as 4-ethyl phenyl sulfate (B86663) or 4-EPS) and bovine serum albumin (BSA), a model protein for human serum albumin, revealed a stable complex formation. nih.govplos.orgresearchgate.net Docking simulations predicted a binding score of -5.28 kcal/mol, indicating a favorable interaction. nih.govplos.orgresearchgate.net These studies suggest that this compound binds to amino acid residues within the protein, forming a stable conjugate. nih.govresearchgate.net The binding to serum albumin is a critical factor as it prevents the efficient clearance of this uremic toxin by the kidneys. plos.org

Conformational Analysis and Ligand-Protein Dynamics

The interaction between this compound and serum albumin induces conformational changes in the protein. nih.gov Techniques such as circular dichroism, synchronous fluorescence, and Fourier transform infrared spectroscopy have experimentally demonstrated alterations in the secondary structure of bovine serum albumin upon binding to this compound. nih.govresearchgate.net

Conformational analysis, a part of molecular modeling, studies the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds. wikipedia.org For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its binding mode with a protein. The ethyl group and the sulfate group can rotate, leading to various conformers with different energy levels. wikipedia.org

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of the this compound-protein complex. researchgate.net These simulations track the movements of atoms over time, providing insights into the stability of the binding and the conformational flexibility of both the ligand and the protein. researchgate.net While specific MD simulation data for this compound is not detailed in the provided results, the general methodology is crucial for understanding the stability and dynamics of such ligand-protein interactions. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. rsdjournal.org DFT calculations have been used to optimize the geometry of this compound, providing the most stable three-dimensional structure. nih.gov This optimized structure is then used as the input for molecular docking studies to ensure that the predicted binding poses are based on a realistic conformation of the ligand. plos.org

DFT can also be used to predict the reactivity of molecules. rsdjournal.org For aryl sulfates in general, theoretical studies have explored their hydrolysis mechanisms. nih.gov These calculations can help understand the stability of the sulfate ester bond in this compound and its susceptibility to enzymatic cleavage.

Molecular Orbital Analysis of this compound

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of molecular orbitals, which are spread over the entire molecule. lumenlearning.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For aromatic compounds like this compound, the π-electrons of the phenyl ring form a system of delocalized molecular orbitals. stuba.sk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. stuba.sk While specific MO analysis for this compound is not available in the search results, the principles of MO theory are fundamental to understanding its electronic properties and reactivity. lumenlearning.comstuba.sk

Structure-Activity Relationship (SAR) Modeling for Aryl Sulfates

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. collaborativedrug.com For aryl sulfates, SAR models can help predict how variations in the aryl group affect their interaction with enzymes or proteins.

For instance, in the context of sulfotransferase enzymes, SAR studies can reveal which structural features of an aryl sulfate, such as the nature and position of substituents on the aromatic ring, are important for binding and sulfation. psu.edu While specific SAR models for this compound were not found, the general principles are highly relevant. By comparing the activity of a series of related aryl sulfates, one can build a model that predicts the activity of new, untested compounds. collaborativedrug.comresearchgate.net This approach is invaluable in medicinal chemistry for designing molecules with desired biological activities and for predicting the potential toxicity of metabolites like this compound. researchgate.netacs.org

Theoretical studies on the hydrolysis of aryl sulfates have shown that the leaving group's pKa value influences the reaction rate, which is a form of SAR. nih.gov Such studies, combining experimental data with computational modeling, are essential for building robust SAR models for this class of compounds. nih.gov

Development of Computational Tools for Predicting this compound Behavior

The prediction of the biological behavior of metabolites such as this compound is a critical area of computational chemistry. Given its origins as a product of gut microbial metabolism of dietary amino acids, understanding and predicting its formation, interactions, and potential effects is of significant interest. nih.govnih.gov A variety of computational tools are being developed and applied to forecast the behavior of small molecules like this compound, ranging from metabolism prediction to its interaction with biological macromolecules. These in silico approaches offer a rapid and cost-effective means to generate hypotheses and guide further experimental investigation. biorxiv.orgnih.gov

Computational tools play a pivotal role in predicting how gut microbiota metabolize drugs and other xenobiotics, a process that is otherwise resource-intensive to study experimentally. biorxiv.org The development of these tools allows researchers to use microbiome sequencing data as a substitute for direct metabolomic measurements, which can help in understanding health impacts and identifying potential biomarkers. jmicrobiol.or.kr Machine learning and knowledge-based systems are central to these predictive technologies. frontiersin.orgbiotransformer.ca

Metabolism and Microbiome-Metabolite Prediction Tools

A key aspect of predicting the behavior of this compound is understanding its formation. Computational tools have been developed to predict the metabolic products of small molecules processed by gut microbiota.

BioTransformer : This is a comprehensive computational tool designed to predict the metabolism of small molecules. nih.govnih.gov It utilizes a combination of machine learning and knowledge-based rules to forecast metabolic transformations in mammals and their gut microbiota. biotransformer.canih.gov For a precursor like 4-ethylphenol, a tool like BioTransformer can predict its sulfation, a major Phase II conjugation reaction, leading to the formation of this compound. biotransformer.cayoutube.com The system contains modules specific to different types of metabolic reactions, including those mediated by gut microbes. biotransformer.ca

Microbiome-Metabolite Predictors : Beyond single-molecule metabolism, a class of tools aims to predict entire metabolite profiles from microbial community data (e.g., from 16S rRNA or metagenomic sequencing). jmicrobiol.or.krfrontiersin.org Tools like MelonnPan and MMINP use machine learning or other algorithms to correlate microbial gene abundances with metabolic outputs. frontiersin.orgtandfonline.comoup.com These models can predict the likelihood of a microbial community producing the precursor 4-ethylphenol, which is subsequently sulfated by host enzymes to form this compound. nih.gov

| Tool Type | Example(s) | Application to this compound | Reference(s) |

| Metabolism Prediction | BioTransformer | Predicts the Phase II sulfation of the precursor 4-ethylphenol to form this compound. | nih.govbiotransformer.canih.govbiotransformer.ca |

| Microbiome-Metabolite Profile Prediction | MelonnPan, MMINP, gutSMASH | Predicts the metabolic potential of a gut microbiome to produce 4-ethylphenol, the precursor to this compound. | jmicrobiol.or.krfrontiersin.orgtandfonline.comoup.com |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical-based computational models that relate the chemical structure of a molecule to its biological activity or a specific property. nih.govresearchgate.net These models are widely used as an alternative to expensive and time-consuming experimental testing. nih.gov

The development of a QSAR model involves several key steps:

Data Collection : Gathering a dataset of compounds with known experimental values for the property of interest (e.g., toxicity, permeability).

Descriptor Calculation : Computing a wide range of numerical descriptors that characterize the molecular structure, such as topological, geometrical, and electronic properties. researchgate.net

Model Building : Using statistical methods, like multiple linear regression (MLR), to build a mathematical equation linking the descriptors to the activity. researchgate.net

Validation : Rigorously testing the model's robustness and predictive power using internal and external validation sets. nih.gov

While specific QSAR models developed exclusively for this compound are not widely documented, the methodology is applicable for predicting its various properties, such as toxicity or its ability to cross biological barriers. nih.govuad.ac.id For instance, QSAR models could be developed to predict the binding affinity of this compound to plasma proteins like albumin or its potential for causing adverse effects. plos.orgsddn.es

Molecular Docking and Simulation

Molecular docking and simulation techniques provide insights into the interaction of small molecules with biological targets at an atomic level.

Molecular Docking : This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. A study investigating the interaction between this compound and bovine serum albumin (BSA) employed molecular docking. nih.gov The results indicated a stable complex, providing a molecular basis for how this metabolite is transported in the bloodstream. nih.govplos.org Another study suggested that this compound may interact with the angiotensin II type 1 receptor (AT1R), as co-administration with Angiotensin II was shown to reduce blood pressure and aortic remodeling in mice. biorxiv.org

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is often used to optimize the 3D structure of a ligand before docking to ensure a realistic conformation. nih.gov In the study of this compound's interaction with BSA, DFT with the RB3LYP function and a 6-311G basis set was used for the final optimization of the this compound structure. nih.govresearchgate.net DFT can also be used to calculate electronic properties and reactivity of molecules. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net These simulations can provide a detailed view of the dynamic behavior of a ligand-protein complex, revealing the stability of interactions and conformational changes that may occur. mdpi.com While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this tool could be used to simulate this compound in an aqueous environment to understand its solvation properties or to simulate its dynamic interaction with a target protein like serum albumin or the AT1 receptor over time. diva-portal.orggithub.iofrontiersin.org

Table of Molecular Docking Findings for this compound

| Target Protein | Computational Method | Key Finding | Reference(s) |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Molecular Docking, DFT (for ligand optimization) | Calculated binding score of -5.28 Kcal/mol, indicating a stable interaction. | nih.govresearchgate.net |

| Angiotensin II Type 1 Receptor (AT1R) | In vivo functional studies suggesting interaction | Co-administration with Angiotensin II ameliorated hypertension and aortic aneurysm formation, implying a potential interaction with AT1R. | biorxiv.org |

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing p-Ethylphenylsulfate, and how can purity be validated?

- Methodology : Synthesis typically involves sulfation of p-ethylphenol using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. Post-synthesis, purity validation employs techniques like reverse-phase HPLC (with UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For sulfate ester quantification, ion chromatography or mass spectrometry (MS) is recommended. Refer to reagent testing protocols for purity thresholds, such as USP guidelines for sulfate esters .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting sulfate conjugates in complex samples. For non-MS setups, derivatization with fluorescent tags (e.g., dansyl chloride) followed by HPLC with fluorescence detection can achieve nanomolar detection limits. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, urine) to assess matrix effects .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers across a pH range (2–12) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 270–300 nm) and quantify sulfate release using ion-selective electrodes. Data should be analyzed using first-order kinetics to determine half-life and degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodology : Perform meta-analysis of existing studies to identify variables such as cell line specificity, incubation time, and assay interference (e.g., endogenous sulfatases). Replicate experiments under standardized conditions, including controls for enzyme activity (e.g., alkaline phosphatase inhibitors). Use multivariate regression to isolate confounding factors .

Q. What experimental designs are recommended to investigate this compound’s interaction with gut microbiota-derived sulfatases?

- Methodology : Employ anaerobic co-cultures of human fecal microbiota with this compound. Monitor metabolite production (e.g., p-ethylphenol) via gas chromatography-MS. For enzyme kinetics, purify microbial sulfatases and assay activity using spectrophotometric methods (e.g., p-nitrophenyl sulfate hydrolysis). Compare kinetic parameters (Km, Vmax) across bacterial strains .

Q. What statistical approaches are suitable for assessing the reproducibility of this compound’s effects in longitudinal studies?

- Methodology : Use mixed-effects models to account for inter-individual variability and time-dependent changes. Apply intraclass correlation coefficients (ICC) to measure consistency across replicates. For small sample sizes, Bayesian hierarchical modeling improves reliability by incorporating prior data .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., isotopic labeling vs. enzymatic assays) to rule out methodological artifacts .

- Ethical and Technical Replication : Document all experimental parameters (e.g., buffer composition, instrument calibration) in supplemental materials to enable replication .

- Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) with metadata aligned with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |